5-Pyrimidinecarbothioamide, N-(3-chlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-4-phenyl-
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Overview
Description
5-Pyrimidinecarbothioamide, N-(3-chlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-4-phenyl- is a complex organic compound with a unique structure that includes a pyrimidine ring, a thioamide group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarbothioamide, N-(3-chlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-4-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyrimidine ring, followed by the introduction of the thioamide group and other substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinecarbothioamide, N-(3-chlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-4-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-Pyrimidinecarbothioamide, N-(3-chlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-4-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarbothioamide, N-(3-chlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-anilino-N-(4-chlorophenyl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarbothioamide
- 2-[2-(1H-1,3-benzimidazol-2-ylsulfanyl)acetyl]-N-cyclohexyl-1-hydrazinecarbothioamide
Uniqueness
Compared to similar compounds, 5-Pyrimidinecarbothioamide, N-(3-chlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-4-phenyl- stands out due to its unique combination of functional groups and structural features
Properties
CAS No. |
1785760-91-9 |
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Molecular Formula |
C18H16ClN3OS |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carbothioamide |
InChI |
InChI=1S/C18H16ClN3OS/c1-11-15(17(24)21-14-9-5-8-13(19)10-14)16(22-18(23)20-11)12-6-3-2-4-7-12/h2-10,16H,1H3,(H,21,24)(H2,20,22,23) |
InChI Key |
QDPYDLJOMQWGGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=S)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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